![molecular formula C18H9F9N4O B2627343 N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide CAS No. 956795-31-6](/img/structure/B2627343.png)
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide
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Overview
Description
The compound “N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. Both rings are substituted with trifluoromethyl groups (CF3), which are often used in medicinal chemistry due to their ability to modify the physical properties of compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole and pyridine rings, both of which are aromatic and planar. The trifluoromethyl groups would add a degree of electron-withdrawing character to the molecule .Scientific Research Applications
Drug Development
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . This group has been found to exhibit numerous pharmacological activities, making it a valuable component in the development of new drug molecules .
Antibacterial Applications
Pyrazole derivatives, such as this compound, have been synthesized and studied for their potential as growth inhibitors of drug-resistant bacteria . These compounds have shown potency against planktonic Gram-positive bacteria, including menacing pathogens like Enterococci and methicillin-resistant S. aureus (MRSA) .
Treatment of MRSA Infections
Specifically, some pyrazole derivatives have been found to be potent against MRSA persisters . This is particularly significant given the urgent need for novel antibiotics to tackle antibiotic-resistant bacterial infections .
Biofilm Eradication
Certain compounds, including this one, have shown potential in combating biofilms formed by S. aureus . They have demonstrated minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Synthesis of Other Compounds
This compound can also serve as a starting material in the synthesis of other compounds. For instance, it has been used in the production of selinexor .
Research in Fluorine Chemistry
The presence of fluorine and trifluoromethyl groups in this compound makes it of interest in the field of organo-fluorine chemistry . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been reported to be potent growth inhibitors of planktonic gram-positive bacteria .
Mode of Action
aureus (MRSA) and Enterococci .
Biochemical Pathways
Similar compounds have been reported to inhibit the growth of various bacteria, suggesting that they may interfere with essential bacterial growth and survival pathways .
Result of Action
Related compounds have been found to be potent growth inhibitors of various bacteria, including mrsa .
Action Environment
The effectiveness of similar compounds against various bacteria suggests that they may be stable and effective in a variety of environments .
properties
IUPAC Name |
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9F9N4O/c19-16(20,21)10-4-1-3-9(7-10)15(32)29-11-5-2-6-28-14(11)31-13(18(25,26)27)8-12(30-31)17(22,23)24/h1-8H,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNJFRWJLQKLOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=C(N=CC=C2)N3C(=CC(=N3)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9F9N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[3,5-bis(trifluoromethyl)pyrazol-1-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide |
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